2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide 2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 946386-07-8
VCID: VC6454648
InChI: InChI=1S/C18H13ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h2-8H,9H2,1H3,(H,20,22)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C18H13ClN2O4
Molecular Weight: 356.76

2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide

CAS No.: 946386-07-8

Cat. No.: VC6454648

Molecular Formula: C18H13ClN2O4

Molecular Weight: 356.76

* For research use only. Not for human or veterinary use.

2-(4-chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide - 946386-07-8

Specification

CAS No. 946386-07-8
Molecular Formula C18H13ClN2O4
Molecular Weight 356.76
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide
Standard InChI InChI=1S/C18H13ClN2O4/c1-10-8-11(19)6-7-14(10)25-9-15(22)20-21-16-17(23)12-4-2-3-5-13(12)18(16)24/h2-8H,9H2,1H3,(H,20,22)
Standard InChI Key JOBXIXADJUJAGO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Mass

The compound has the molecular formula C₁₈H₁₃ClN₂O₄ and a molar mass of 356.76 g/mol . Its structure integrates three distinct subunits:

  • A 4-chloro-2-methylphenoxy group, providing aromaticity and electrophilic substitution sites.

  • An acetohydrazide linker, which introduces hydrogen-bonding capacity and conformational flexibility.

  • A 1,3-dioxo-1,3-dihydro-2H-inden-2-yliden moiety, contributing a planar, electron-deficient system capable of π-π stacking or metal coordination.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number946386-07-8
Molecular FormulaC₁₈H₁₃ClN₂O₄
Molar Mass (g/mol)356.76
IUPAC Name2-(4-Chloro-2-methylphenoxy)-N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)acetohydrazide
Synonyms2-(4-Chloro-2-methylphenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide

Synthetic Pathways and Challenges

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential coupling of the phenoxyacetic acid derivative with a hydrazide intermediate, followed by condensation with the indenylidenedione moiety. A plausible retrosynthetic disconnection is:

  • Phenoxyacetic acid hydrazide: Prepared by reacting 4-chloro-2-methylphenol with chloroacetic acid, followed by hydrazination.

  • 1,3-Indenedione: Synthesized via cyclization of phthalic anhydride derivatives or oxidation of indene.

Synthesis of Phenoxyacetic Acid Hydrazide

  • Etherification: 4-Chloro-2-methylphenol is alkylated with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield ethyl 2-(4-chloro-2-methylphenoxy)acetate.

  • Hydrazinolysis: The ester is treated with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide.

Condensation with 1,3-Indenedione

The hydrazide undergoes condensation with 1,3-indenedione in a polar solvent (e.g., ethanol or acetic acid) under reflux. This step likely employs acid catalysis (e.g., HCl or p-toluenesulfonic acid) to facilitate imine formation, yielding the final product .

Challenges in Synthesis

  • Steric Hindrance: The methyl and chloro substituents on the phenyl ring may slow etherification or condensation reactions.

  • Hydrazide Stability: Hydrazides are prone to oxidation or decomposition under acidic/basic conditions, necessitating careful control of reaction pH .

  • Purification: The product’s low solubility may complicate crystallization or chromatographic isolation.

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve reaction yields and purity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity in vitro.

  • Computational Modeling: Perform density functional theory (DFT) calculations to predict reactivity and binding affinities.

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